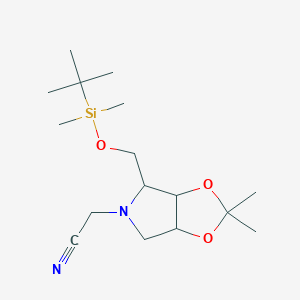
8-(4-Chlorophenylthio) adenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is a synthetic compound that acts as a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is widely used in biochemical research due to its ability to modulate protein kinase activity, particularly protein kinase A (PKA) and protein kinase G (PKG). This compound is known for its stability and effectiveness in various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt involves multiple steps, starting with the modification of adenosine. The key steps include:
Thioether Formation:
Cyclization: Formation of the cyclic monophosphate structure.
Thioate Introduction: Incorporation of the monophosphorothioate group.
Isomer Separation: Isolation of the SP-isomer.
Sodium Salt Formation: Conversion to the sodium salt form for increased solubility and stability.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards.
化学反应分析
Types of Reactions
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is extensively used in scientific research, including:
Chemistry: As a tool to study cyclic nucleotide signaling pathways.
Biology: To investigate cellular processes regulated by cAMP, such as cell proliferation and differentiation.
Medicine: In the development of therapeutic agents targeting cAMP-dependent pathways.
Industry: Used in the production of biochemical assays and diagnostic kits.
作用机制
The compound exerts its effects by mimicking the natural cAMP molecule, binding to and activating protein kinase A (PKA) and protein kinase G (PKG). This activation leads to the phosphorylation of various target proteins, modulating their activity and influencing numerous cellular pathways. The SP-isomer specifically interacts with the regulatory subunits of these kinases, enhancing their activity.
相似化合物的比较
Similar Compounds
- 8-Bromoadenosine-3’,5’-cyclic monophosphate (8-Br-cAMP)
- 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate (8-CPT-cAMP)
- N6-Benzoyladenosine-3’,5’-cyclic monophosphate (N6-Bz-cAMP)
Uniqueness
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is unique due to its enhanced stability and specificity for PKA and PKG. The presence of the monophosphorothioate group provides resistance to degradation by phosphodiesterases, making it a more potent and long-lasting analog compared to other cAMP derivatives.
属性
分子式 |
C16H15ClN5O5PS2 |
|---|---|
分子量 |
487.9 g/mol |
IUPAC 名称 |
6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H15ClN5O5PS2/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20) |
InChI 键 |
IVNQJYQKSYRLTE-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)

![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)




![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)


![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)
